molecular formula C41H77N11O13 B12560826 L-Lysyl-L-seryl-L-serylglycyl-L-lysyl-L-leucyl-L-isoleucyl-L-seryl-L-leucine CAS No. 232933-99-2

L-Lysyl-L-seryl-L-serylglycyl-L-lysyl-L-leucyl-L-isoleucyl-L-seryl-L-leucine

Cat. No.: B12560826
CAS No.: 232933-99-2
M. Wt: 932.1 g/mol
InChI Key: CPXFYUVQIOTFGK-LUNFLBPCSA-N
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Description

L-Lysyl-L-seryl-L-serylglycyl-L-lysyl-L-leucyl-L-isoleucyl-L-seryl-L-leucine is a peptide compound composed of nine amino acids. Peptides like this one are essential in various biological processes and have significant applications in scientific research, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Lysyl-L-seryl-L-serylglycyl-L-lysyl-L-leucyl-L-isoleucyl-L-seryl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation: Amino acids are activated using reagents like HBTU or DIC.

    Coupling: The activated amino acids are coupled to the resin-bound peptide chain.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the desired peptide.

Chemical Reactions Analysis

Types of Reactions

L-Lysyl-L-seryl-L-serylglycyl-L-lysyl-L-leucyl-L-isoleucyl-L-seryl-L-leucine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of amino acids like serine and leucine.

    Reduction: Disulfide bonds, if present, can be reduced to thiols.

    Substitution: Amino acid residues can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: N-hydroxysuccinimide (NHS) esters for amine modifications.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of serine residues can lead to the formation of serine oxides.

Scientific Research Applications

L-Lysyl-L-seryl-L-serylglycyl-L-lysyl-L-leucyl-L-isoleucyl-L-seryl-L-leucine has several applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Potential therapeutic applications in drug development and as a biomarker for certain diseases.

    Industry: Utilized in the production of peptide-based materials and as a component in various biochemical assays.

Mechanism of Action

The mechanism of action of L-Lysyl-L-seryl-L-serylglycyl-L-lysyl-L-leucyl-L-isoleucyl-L-seryl-L-leucine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    L-Alanyl-L-glutamine: Another dipeptide with applications in cell culture and medicine.

    L-Lysine-L-isoleucyl-L-alanyl-L-seryl-L-serylglycyl-L-lysyl-L-threonylglycyl-L-isoleucyl-L-glutaminyl-L-threonyl: A longer peptide with similar amino acid composition.

Uniqueness

L-Lysyl-L-seryl-L-serylglycyl-L-lysyl-L-leucyl-L-isoleucyl-L-seryl-L-leucine is unique due to its specific sequence and the presence of multiple serine and lysine residues, which can influence its chemical properties and biological activity.

Properties

CAS No.

232933-99-2

Molecular Formula

C41H77N11O13

Molecular Weight

932.1 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C41H77N11O13/c1-7-24(6)33(40(63)51-31(21-55)38(61)48-28(41(64)65)17-23(4)5)52-37(60)27(16-22(2)3)47-36(59)26(13-9-11-15-43)46-32(56)18-45-35(58)29(19-53)50-39(62)30(20-54)49-34(57)25(44)12-8-10-14-42/h22-31,33,53-55H,7-21,42-44H2,1-6H3,(H,45,58)(H,46,56)(H,47,59)(H,48,61)(H,49,57)(H,50,62)(H,51,63)(H,52,60)(H,64,65)/t24-,25-,26-,27-,28-,29-,30-,31-,33-/m0/s1

InChI Key

CPXFYUVQIOTFGK-LUNFLBPCSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)N

Canonical SMILES

CCC(C)C(C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCCCN)N

Origin of Product

United States

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